molecular formula C14H11N3O4 B285847 N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide

Katalognummer B285847
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: NVCGMWMNCPYAHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide, also known as DT-010, is a novel compound with potential therapeutic applications. It belongs to the class of azatricyclic compounds and has been synthesized using a unique method.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-bacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Wirkmechanismus

The mechanism of action of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer, and inhibition of COX-2 has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been shown to have antioxidant activity and protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity, making it a safe compound to work with. However, N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for research on N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide. One potential area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to study its effects on inflammation and its potential use as an anti-inflammatory agent. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects in more detail.
Conclusion
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide is a novel compound with potential therapeutic applications. It has been synthesized using a unique method and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and have a range of biochemical and physiological effects. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide, including further investigation of its anti-cancer and anti-inflammatory properties, as well as its mechanism of action.

Synthesemethoden

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been synthesized using a one-pot reaction method that involves the condensation of isonicotinamide and 2,4-pentanedione in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide in good yield and high purity. The synthesis method has been optimized to reduce the reaction time and increase the yield of the product.

Eigenschaften

Molekularformel

C14H11N3O4

Molekulargewicht

285.25 g/mol

IUPAC-Name

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3O4/c18-12(7-3-5-15-6-4-7)16-17-13(19)10-8-1-2-9(21-8)11(10)14(17)20/h1-6,8-11H,(H,16,18)

InChI-Schlüssel

NVCGMWMNCPYAHY-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4

Kanonische SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.